molecular formula C14H22N4O B2839743 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one CAS No. 1171417-82-5

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2839743
CAS No.: 1171417-82-5
M. Wt: 262.357
InChI Key: XXTOYBZYIIBOFP-UHFFFAOYSA-N
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Description

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one is a heterocyclic compound that features a piperazine ring substituted with a 6-methylpyridazinyl group and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one typically involves multi-step procedures. One common method includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate compound, which is then reacted with pentanone to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)pentan-1-one: Similar structure but lacks the pyridazine moiety.

    4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Contains a piperazine ring but with different substituents.

Uniqueness

1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one is unique due to the presence of both the 6-methylpyridazinyl group and the pentanone chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-4-5-14(19)18-10-8-17(9-11-18)13-7-6-12(2)15-16-13/h6-7H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTOYBZYIIBOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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